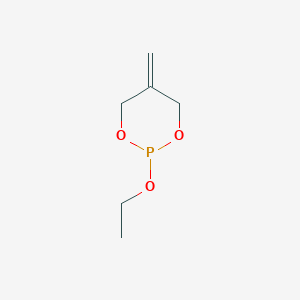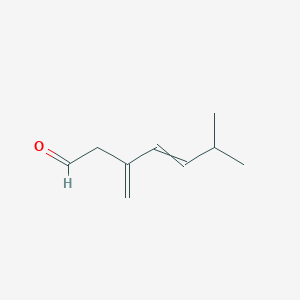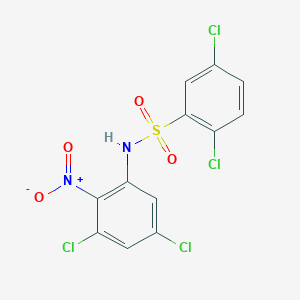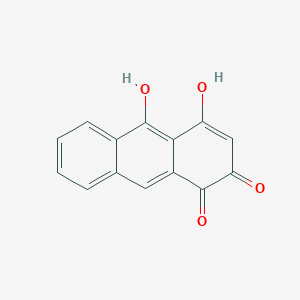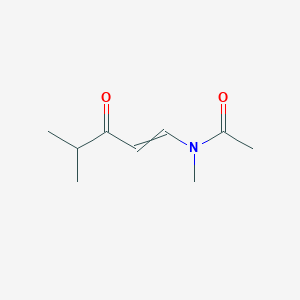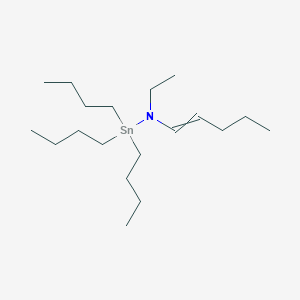propanedioate CAS No. 61227-49-4](/img/structure/B14589763.png)
Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy groups and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of diethyl (3,5-dimethoxyphenyl)methylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl ring and methoxy groups.
Benzyl acetate: Contains a benzyl group but lacks the ester functionality of diethyl propanedioate.
Uniqueness
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is unique due to the presence of both the phenyl ring with methoxy substituents and the propanedioate ester.
特性
CAS番号 |
61227-49-4 |
|---|---|
分子式 |
C17H24O6 |
分子量 |
324.4 g/mol |
IUPAC名 |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O6/c1-6-22-15(18)17(3,16(19)23-7-2)11-12-8-13(20-4)10-14(9-12)21-5/h8-10H,6-7,11H2,1-5H3 |
InChIキー |
HQXUEUKMMTVUTI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


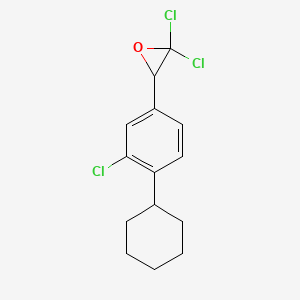
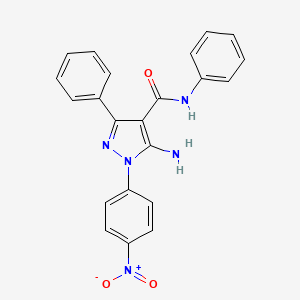
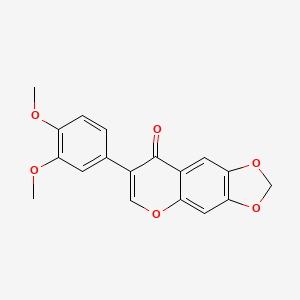
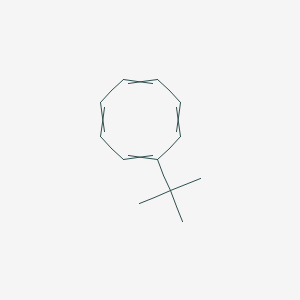
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
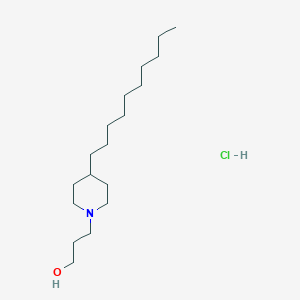
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
